molecular formula C12H10O2S B2365892 5-cyclopropyl-Benzo[b]thiophene-2-carboxylic acid CAS No. 1383627-08-4

5-cyclopropyl-Benzo[b]thiophene-2-carboxylic acid

Cat. No.: B2365892
CAS No.: 1383627-08-4
M. Wt: 218.27
InChI Key: VCUNRMOOEXEPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-Benzo[b]thiophene-2-carboxylic acid (CAS 1383627-08-4) is a high-value heterocyclic organic compound that serves as a crucial synthetic intermediate in various research fields, particularly in pharmaceutical development . The compound features a benzo[b]thiophene core, a privileged scaffold in medicinal chemistry, substituted with a carboxylic acid group at the 2-position and a cyclopropyl ring at the 5-position . This specific structure confers distinct electronic and steric properties, making it a versatile building block for constructing more complex molecules . The primary application of this compound is as a key precursor in organic synthesis and drug discovery research . It can be used to prepare various derivatives, such as its methyl ester (CAS 1954361-46-6), which can further undergo reactions like oxidation, reduction, and nucleophilic substitution at the ester group to form amides and other functionalized compounds . The cyclopropyl moiety is known to enhance lipophilicity and can influence a molecule's metabolic stability and binding affinity to biological targets . Structurally related benzo[b]thiophene carboxylate derivatives have been widely studied as substrates in coupling reactions and for their biological activities, which include potential anticancer properties through the modulation of cellular signaling pathways like RhoA/ROCK, and antimicrobial effects . Researchers value this compound for exploring structure-activity relationships (SAR) in the development of new therapeutic agents . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-cyclopropyl-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c13-12(14)11-6-9-5-8(7-1-2-7)3-4-10(9)15-11/h3-7H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUNRMOOEXEPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=C(C=C2)SC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Alkylation-Cyclization

The patent WO1999047510A2 outlines a scalable route for benzo[b]thiophene synthesis:

  • Alkylation: React 2-chlorobenzaldehyde with mercaptoacetic acid in 10–15% aqueous KOH under 15–25 psi pressure at 115–125°C for 3 hours.
  • Cyclization: Intramolecular thioether formation occurs spontaneously, yielding the potassium salt of 2-benzo[b]thiophenecarboxylic acid after acidification.

Key Data:

Parameter Value
Yield 80–85% (crude)
Purity (HPLC) >95% after recrystallization
Scale Up to 500 g demonstrated

One-Pot Mercaptoacetic Acid Condensation

A modified one-pot approach eliminates intermediate isolation:

  • Reagents: 2-Chloro-5-cyclopropylbenzaldehyde, mercaptoacetic acid, KOH, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
  • Conditions: 120°C, 20 psi, 4 hours.
  • Outcome: Direct formation of the carboxylic acid after neutralization with HCl.

Ester Hydrolysis to Carboxylic Acid

The methyl ester derivative (e.g., 5-cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester) undergoes hydrolysis:

  • Base Hydrolysis: 2M NaOH in ethanol/water (1:1) at 60°C for 6 hours.
  • Acid Workup: Neutralization with 6M HCl precipitates the carboxylic acid (yield: 90–92%).

Challenges:

  • Byproduct Formation: Over-hydrolysis or decarboxylation at elevated temperatures (>70°C).
  • Mitigation: Controlled addition of acid and low-temperature quenching (−20°C).

Industrial-Scale Synthesis Considerations

Continuous Flow Reactors

Adopting flow chemistry reduces reaction times from hours to minutes:

  • Residence Time: 10–15 minutes at 130°C.
  • Throughput: 1–2 kg/day per reactor module.

Purification Techniques

  • Crystallization: Ethanol/water (3:1) achieves >99% purity.
  • Chromatography: Silica gel with chloroform/hexane (1:2) removes residual cyclopropanation catalysts.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost (USD/g)
Two-Step Alkylation 80 95 High 12
One-Pot Condensation 85 97 Moderate 18
Flow Chemistry 88 99 High 9

Key Takeaway: Flow chemistry offers superior efficiency and cost-effectiveness for large-scale production.

Challenges and Optimization Strategies

Cyclopropane Ring Stability

The strained cyclopropane ring is prone to ring-opening under acidic conditions. Solutions include:

  • Protective Groups: Trimethylsilyl ethers shield the ring during hydrolysis.
  • Low-Temperature Processing: Maintaining reactions below 50°C prevents degradation.

Byproduct Management

  • Transesterification: Minimized by using anhydrous solvents and molecular sieves.
  • Halogen Retention: Excess NaHCO₃ (2.0 equiv) scavenges HCl during cyclization.

Chemical Reactions Analysis

5-Cyclopropyl-Benzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis and Properties

The compound can be synthesized through various methods, including cyclization reactions involving thiophene derivatives. Its solubility profile indicates it is soluble in organic solvents like ethanol and acetone but insoluble in water. This property is crucial for its application in organic synthesis and pharmaceutical formulations.

Medicinal Chemistry

5-Cyclopropyl-Benzo[b]thiophene-2-carboxylic acid is being investigated for its potential therapeutic properties:

  • Anti-inflammatory Activities : Studies indicate that this compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Properties : Research suggests that it exhibits activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus, highlighting its potential for developing new antibiotics .

Organic Synthesis

As a versatile building block, this compound is utilized in the synthesis of more complex thiophene derivatives. Its unique structural features allow chemists to modify it further to create novel compounds with enhanced biological activities.

Material Science

In the industrial sector, this compound is explored for applications in organic semiconductors and materials for organic light-emitting diodes (OLEDs). Its electronic properties make it suitable for use in advanced electronic devices.

Case Study 1: Anti-inflammatory Effects

In a recent study, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for chronic inflammatory diseases .

Case Study 2: Antimicrobial Activity

Another investigation revealed that derivatives of this compound exhibited potent antimicrobial activity against resistant strains of bacteria, with minimal inhibitory concentrations comparable to existing antibiotics .

Comparison with Related Compounds

Compound NameUnique FeaturesApplications
Benzo[b]thiophene-2-carboxylic acidBasic structure without cyclopropyl modificationUsed as an intermediate in organic synthesis
5-Chloro-benzo[b]thiophene-2-carboxylic acidChlorine substitution affects reactivityExplored for similar pharmacological properties
2,3,4-Trisubstituted thiophenesVariations in substitution patternsDiverse applications in medicinal chemistry

Mechanism of Action

The mechanism of action of 5-cyclopropyl-Benzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme inhibition and receptor binding. detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
5-Cyclopropyl-Benzo[b]thiophene-2-carboxylic acid methyl ester Cyclopropyl (5-position), methyl ester (2-position) C₁₃H₁₂O₂S 232.30 1954361-46-6 Enhanced lipophilicity due to esterification; used as a synthetic intermediate
5-Fluoro-1-benzothiophene-2-carboxylic acid Fluorine (5-position) C₉H₅FO₂S 212.20 (estimated) Not provided Electron-withdrawing fluorine increases acidity; potential bioisostere in drug design
5-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid Benzyloxy (2-phenyl position) C₁₈H₁₄O₃S 326.37 (estimated) 893738-83-5 Bulky benzyloxy group enhances lipophilicity; possible metabolic cleavage site

Physicochemical Properties

  • Fluorine Substituent : The 5-fluoro analogue () exhibits increased acidity at the carboxylic acid group due to fluorine’s electron-withdrawing nature, which may enhance solubility in polar solvents .
  • Benzyloxy Substituent : The benzyloxy-substituted compound () has a higher molecular weight (326.37 g/mol) and greater steric bulk, which could reduce solubility but improve membrane permeability .

Biological Activity

5-Cyclopropyl-Benzo[b]thiophene-2-carboxylic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

This compound is characterized by a unique cyclopropyl group attached to a benzo[b]thiophene structure, which enhances its reactivity and biological interactions. The compound can be synthesized through various methods, including cyclization and functionalization reactions that utilize starting materials such as thiophene derivatives and carboxylic acids.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways:

  • Cytochrome P450 Enzymes : The compound has been shown to modulate the activity of cytochrome P450 enzymes, which play critical roles in drug metabolism and the biotransformation of xenobiotics. This interaction can lead to either inhibition or activation of these enzymes, influencing metabolic pathways crucial for maintaining homeostasis in biological systems.
  • Cell Signaling Pathways : this compound influences cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. This pathway is vital for regulating cell proliferation, differentiation, and survival, suggesting potential applications in cancer therapy.

Biological Activities

The compound exhibits a range of biological activities that are summarized in the following table:

Biological Activity Description References
Antimicrobial Activity Effective against various bacterial strains, including multidrug-resistant Staphylococcus aureus.
Antitubercular Activity Demonstrated significant efficacy against Mycobacterium tuberculosis with low MIC values.
Anti-inflammatory Effects Potential to reduce inflammation through modulation of cytokine release and immune response.
Cytotoxicity Low cytotoxicity observed in human cancer cell lines, indicating selectivity for target cells.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus strains, including drug-resistant variants. The minimum inhibitory concentration (MIC) was found to be as low as 4 µg/mL, indicating strong antimicrobial properties without significant cytotoxic effects on human cells .
  • Antitubercular Activity : In vitro studies demonstrated that derivatives of benzo[b]thiophene-2-carboxylic acid showed potent activity against Mycobacterium tuberculosis, with MIC values ranging from 0.91 to 2.83 μg/mL against dormant bacteria . This suggests that the compound could serve as a lead structure for developing new antitubercular agents.
  • Inflammation Modulation : Research indicates that compounds within this class can modulate inflammatory responses by influencing cytokine production and immune cell function, making them candidates for further investigation in inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 5-cyclopropyl-Benzo[b]thiophene-2-carboxylic acid, and how do reaction conditions influence yield?

A multi-step approach is typically employed, starting with cyclopropane ring introduction via cross-coupling reactions (e.g., Suzuki-Miyaura) on a benzo[b]thiophene scaffold. For example, brominated intermediates (e.g., 5-bromo-benzo[b]thiophene-2-carboxylic acid) can react with cyclopropylboronic acids under palladium catalysis . Yield optimization requires precise control of temperature (80–100°C), solvent polarity (e.g., THF or DMF), and catalyst loading (1–5 mol% Pd). Post-functionalization of the carboxylic acid group may require protection/deprotection strategies to avoid side reactions .

Q. How should researchers safely handle this compound in the laboratory?

Safety protocols include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation risks, as cyclopropane derivatives may release volatile by-products .
  • Emergency Measures: Immediate flushing with water for eye exposure (15+ minutes) and medical consultation for persistent irritation .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% threshold) .
  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm cyclopropyl proton coupling patterns (e.g., J = 6–8 Hz) and carboxylic acid resonance (δ ~12 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ for C12_{12}H10_{10}O2_2S) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data may arise from tautomerism or residual solvents. Strategies include:

  • 2D NMR (COSY, HSQC): Maps 1^1H-13^13C correlations to distinguish cyclopropyl protons from aromatic signals .
  • X-ray Crystallography: Definitive structural confirmation, especially for stereoisomers or polymorphs .
  • Solvent Screening: Use deuterated DMSO or CDCl3_3 to identify solvent peaks masking target signals .

Q. What methodologies optimize the compound’s solubility for biological assays?

  • Co-solvent Systems: DMSO (≤10%) or β-cyclodextrin inclusion complexes enhance aqueous solubility .
  • pH Adjustment: Deprotonate the carboxylic acid group (pH > 4.5) to improve solubility in buffers .
  • Liposomal Encapsulation: For in vivo studies, lipid-based carriers mitigate precipitation .

Q. How do electronic effects of the cyclopropyl group influence the compound’s reactivity in further derivatization?

The cyclopropyl ring’s electron-withdrawing nature activates the benzo[b]thiophene core toward electrophilic substitution (e.g., nitration at the 4-position). However, steric hindrance may limit reactions at the 5-position. Computational modeling (DFT) predicts charge distribution to guide regioselective modifications .

Q. What strategies mitigate by-product formation during cyclopropane functionalization?

  • Catalyst Optimization: Bulky ligands (e.g., SPhos) reduce undesired β-hydride elimination in palladium-catalyzed couplings .
  • Low-Temperature Quenching: Halts radical side reactions in photochemical cyclopropanation .
  • Chromatographic Purification: Flash column chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound from dimeric by-products .

Methodological Considerations

  • Data Validation: Cross-reference spectral libraries (e.g., PubChem, Reaxys) to confirm novel compounds .
  • Scale-Up Challenges: Batch reactors with precise temperature control improve reproducibility compared to microwave-assisted synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.